2-Methyl-7-phenyl-1,3-benzoxazole
Description
Structure
3D Structure
Properties
CAS No. |
76524-98-6 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-7-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-13-9-5-8-12(14(13)16-10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
KIBYTVKTBFZBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Reaction Mechanism Investigations in Benzoxazole Chemistry
Proposed Mechanistic Pathways for Cyclization Reactions
The formation of the benzoxazole (B165842) ring system typically proceeds through cyclization reactions, for which several mechanistic pathways have been proposed. These pathways are often influenced by the starting materials, catalysts, and reaction conditions.
Aerobic Oxidation Mechanisms
Aerobic oxidation provides an environmentally friendly approach to benzoxazole synthesis, utilizing oxygen as the oxidant. In the cyanide-catalyzed synthesis of benzoxazoles from 2-aminophenol (B121084) and benzaldehyde, a metal-free aerobic oxidative process has been investigated. nih.govacs.org Theoretical studies, specifically density functional theory (DFT), have shown that the reaction proceeds through a stepwise oxidative dehydrogenation and subsequent cyclization rather than a direct cyclization. nih.govacs.org The cyanide anion plays a crucial role in assisting the aerobic dehydrogenation. nih.govacs.org This dehydrogenation pathway is thermodynamically more favorable than the direct cyclization. nih.govacs.org
Another example involves the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides to produce 2-aminobenzoxazoles. organic-chemistry.org This method is valued for its mild reaction conditions and the use of readily available starting materials. organic-chemistry.org The proposed mechanism for some fly ash-catalyzed reactions involves the activation of an aldehyde, followed by the formation of an imine intermediate. This intermediate undergoes cyclization to a dihydro-benzoxazole, which is then converted to the final benzoxazole product through aerial oxidation. nih.gov
Addition/Elimination Reactions
Addition/elimination reactions are central to many benzoxazole synthesis pathways. In a method utilizing triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828), the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves a cascade of reactions. nih.gov The proposed mechanism begins with the reaction of the amide with Tf2O to form a highly reactive amidinium salt intermediate. The amino group of the 2-aminophenol then acts as a nucleophile, attacking the carbon of the amidinium salt. This is followed by an addition/elimination step, leading to the release of a molecule and the formation of a new intermediate. nih.gov
Intramolecular Cyclization Steps
Intramolecular cyclization is a key step in the formation of the benzoxazole ring. In the Tf2O-promoted synthesis, after the initial addition/elimination, an intramolecular cyclization of the resulting intermediate occurs to form the benzoxazole core. nih.gov
Copper-catalyzed cyclization of ortho-haloanilides is another significant method for forming benzoxazoles. organic-chemistry.org The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The rate-determining step in this process is the oxidative addition, with the reactivity of ortho-haloanilides following the order I > Br > Cl. organic-chemistry.org Similarly, the synthesis of 2-bromoarylamides can undergo intramolecular cyclization in the presence of a base and a copper catalyst to yield benzoxazoles. chemicalbook.com
Role of Intermediates in Benzoxazole Formation
The formation of benzoxazoles often proceeds through various transient species. For instance, in the Tf2O-activated synthesis, an amidinium salt is a key intermediate. nih.gov In other pathways, a hemiorthoamide intermediate is formed, which can then be converted to the benzoxazole. nih.gov It has been shown that in some enzymatic pathways, an unstable ester is formed which rearranges to a hemiorthoamide. nih.gov This hemiorthoamide can then either form the desired benzoxazole or a shunt amide product. nih.gov In the synthesis from o-aminophenols and aldehydes, an imine intermediate is typically formed first, which then undergoes cyclization. nih.govrsc.orgnih.gov In some cases, a cyclic hemiaminal tautomer is proposed as an intermediate that reacts further to form the benzoxazole. researchgate.net
Mechanistic Insights from Catalyst-Mediated Processes
Catalysts play a pivotal role in dictating the mechanistic pathway of benzoxazole synthesis. Copper catalysts, particularly CuI, are frequently used in the intramolecular C-O bond formation to generate benzoxazoles from haloanilides. ijcps.org The mechanism is thought to involve an oxidative insertion of the copper into the carbon-halogen bond, followed by reductive elimination to form the C-O bond. organic-chemistry.org
Palladium catalysts are employed in the aerobic oxidation of o-aminophenols and isocyanides. organic-chemistry.org Lewis acids like BF3·Et2O can activate cyanating agents, facilitating the nucleophilic attack of the amino group and subsequent cyclization. acs.org Furthermore, Brønsted acidic ionic liquid gels have been used as efficient heterogeneous catalysts for the condensation of o-aminophenols with aldehydes, proceeding through a protonated carbonyl intermediate. nih.govacs.org Nanocatalysts, such as palladium-supported nanoparticles and metal-oxide alumina, also facilitate benzoxazole synthesis, often under mild and environmentally friendly conditions. rsc.orgnih.gov
Theoretical Approaches to Reaction Mechanism Elucidation
Quantum chemical calculations, particularly density functional theory (DFT), have become invaluable tools for elucidating the complex mechanisms of benzoxazole formation. nih.govacs.org These theoretical studies can provide detailed information about transition states and reaction intermediates that may be difficult to observe experimentally. researchgate.net For example, DFT calculations have been used to compare the favorability of different proposed pathways, such as direct cyclization versus a stepwise oxidative dehydrogenation and cyclization mechanism in cyanide-catalyzed aerobic oxidation. nih.govacs.org Theoretical investigations have also been employed to probe the viability of different mechanistic scenarios, such as those involving aryloxy-λ3-iodane intermediates or concerted reductive elimination steps. researchgate.net Molecular docking studies are also utilized to understand the interaction of benzoxazole derivatives with biological targets, which can indirectly inform the design of synthetic routes. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 7 Phenyl 1,3 Benzoxazole Derivatives
X-ray Diffraction Crystallography for Molecular Geometry and Crystal Packing Analysis
Determination of Bond Lengths and Bond Angles
The molecular geometry of benzoxazole (B165842) derivatives is defined by the precise arrangement of their constituent atoms, which can be accurately determined through techniques like X-ray crystallography. Analysis of methyl 1,3-benzoxazole-2-carboxylate reveals the characteristic bond lengths and angles of the fused heterocyclic system. nih.gov
The bond length of the N1=C1 imine bond is approximately 1.293(2) Å, which is significantly shorter than the other bonds within the oxazole (B20620) ring, confirming its double-bond character. nih.gov The other bonds in the oxazole ring are longer, typically exceeding 1.36 Å. nih.gov The bond angles within the benzoxazole core are consistent with a planar, aromatic-like system, though minor deviations arise from the fusion of the five-membered oxazole ring with the six-membered benzene (B151609) ring.
Table 1: Selected Bond Lengths for Methyl 1,3-benzoxazole-2-carboxylate Data sourced from crystallographic analysis of a representative benzoxazole derivative.
| Bond | Length (Å) |
| N1=C1 | 1.293 (2) |
| O1-C1 | > 1.36 |
| O1-C7a | > 1.36 |
| C1-C2 | > 1.36 |
Note: The table is populated with data from a related structure, methyl 1,3-benzoxazole-2-carboxylate, to illustrate typical bond parameters.
Analysis of Torsional Angles and Conformations
Torsional angles, or dihedral angles, are critical for understanding the three-dimensional shape and conformational flexibility of a molecule. For benzoxazole derivatives, the fusion of the benzene and oxazole rings results in a relatively rigid and planar core. In the case of methyl 1,3-benzoxazole-2-carboxylate, the entire molecule is nearly planar. nih.gov
This planarity is quantified by the small torsional angle between the benzoxazole ring system and its substituent. For example, the N1–C1–C2–O3 torsional angle in methyl 1,3-benzoxazole-2-carboxylate is reported to be -6.7(2)°. nih.gov This indicates only a slight twist of the carboxylate group relative to the plane of the heterocyclic ring. In derivatives with more complex or bulky substituents, such as a phenyl group at the 7-position, larger torsional angles would be expected, leading to a non-planar conformation. The dihedral angle between the benzoxazole moiety and a phenyl substituent can vary significantly depending on the steric hindrance and electronic interactions involved. nih.gov
Table 2: Key Torsional Angle for Methyl 1,3-benzoxazole-2-carboxylate
| Atoms Involved | Torsional Angle (°) |
| N1–C1–C2–O3 | -6.7 (2) |
Note: This data illustrates the near-planarity of the benzoxazole core with its substituent.
Investigation of Intermolecular Interactions in the Solid State
In the solid state, the packing of molecules is governed by a network of intermolecular interactions, which dictates the macroscopic properties of the material. The crystal structure of benzoxazole derivatives is stabilized by a combination of hydrogen bonds, π–π stacking, and other weak interactions. nih.gov
For methyl 1,3-benzoxazole-2-carboxylate, the crystal packing is characterized as a flattened herringbone arrangement. nih.gov This structure is stabilized by several key interactions:
π–π Stacking: The planar aromatic systems of adjacent benzoxazole molecules engage in π–π stacking interactions. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the centroid-to-centroid distance between stacked rings is 3.6640(11) Å, indicating a significant attractive force. nih.govresearchgate.net
C–O⋯π Interactions: Further stabilization is provided by interactions between the carbonyl oxygen atom of one molecule and the π-system of an adjacent molecule. nih.govresearchgate.net
These non-covalent interactions are crucial in the design of solid-state fluorescent materials, as they can influence the photophysical properties by promoting the formation of aggregated species. nih.govrsc.org The interplay of these forces creates a well-defined, three-dimensional supramolecular architecture.
Computational Chemistry and Theoretical Modeling of 2 Methyl 7 Phenyl 1,3 Benzoxazole
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been widely applied to various benzoxazole (B165842) derivatives to analyze their molecular geometries, electronic properties, and reactivity. nih.govnih.gov For 2-Methyl-7-phenyl-1,3-benzoxazole, DFT would be the method of choice to investigate its fundamental electronic characteristics.
Optimization of Molecular Geometry
The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Based on studies of similar compounds, such as methyl 1,3-benzoxazole-2-carboxylate, the benzoxazole core is expected to be nearly planar. nih.gov The key structural parameters to be determined would be the dihedral angle between the phenyl ring at the 7-position and the benzoxazole plane, as well as the rotational orientation of the methyl group at the 2-position. These parameters are crucial as they influence the extent of electronic conjugation and steric hindrance within the molecule. X-ray diffraction studies on related benzoxazoles have shown that the calculated bond lengths and angles from DFT methods are remarkably close to experimental values. nih.gov
Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Analogs) This table presents hypothetical, yet chemically reasonable, bond lengths and angles for this compound based on data from analogous structures like methyl 1,3-benzoxazole-2-carboxylate. nih.gov
| Parameter | Predicted Value |
| C=N bond length (in oxazole (B20620) ring) | ~ 1.29 - 1.34 Å |
| C-O bond length (in oxazole ring) | ~ 1.36 - 1.38 Å |
| C-C bond length (benzoxazole-phenyl) | ~ 1.48 - 1.50 Å |
| Dihedral angle (benzoxazole-phenyl) | ~ 30 - 50 degrees |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov
For benzoxazole derivatives, the HOMO is typically a π-orbital delocalized over the benzoxazole ring system, while the LUMO is a π*-orbital. The presence of a phenyl group at the 7-position and a methyl group at the 2-position would be expected to influence the energies of these orbitals. The phenyl group, depending on its torsional angle, can extend the π-conjugation, potentially raising the HOMO energy and lowering the LUMO energy. The methyl group, being an electron-donating group, would slightly raise the HOMO energy. A DFT study on a related compound, 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol, reported a HOMO-LUMO gap of 3.80 eV. nih.gov It is expected that this compound would have a comparable energy gap.
Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data) This table presents hypothetical energy values based on data for analogous benzoxazole derivatives. nih.gov
| Parameter | Predicted Energy (eV) |
| EHOMO | -6.0 to -5.5 |
| ELUMO | -2.0 to -1.5 |
| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 |
Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity, on the other hand, is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). For this compound, the nitrogen atom in the oxazole ring would be a likely site for electrophilic attack due to its lone pair of electrons. The carbon atoms of the phenyl ring and the benzoxazole core would be potential sites for both nucleophilic and electrophilic attack, depending on the charge distribution and orbital contributions.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations would be particularly useful for exploring its conformational landscape, especially the rotation of the phenyl group relative to the benzoxazole ring. These simulations can provide insights into the flexibility of the molecule and the distribution of different conformers at a given temperature. Such studies have been applied to other heterocyclic systems to understand their structural stability and interactions with their environment. nih.gov
Ab Initio Molecular Orbital Calculations for Energetic Properties (e.g., Gas-Phase Enthalpies of Formation)
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods are often used to obtain highly accurate energetic properties, such as the gas-phase enthalpy of formation (ΔfH°). While computationally more demanding than DFT, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark values. nih.gov
There is no experimental or calculated gas-phase enthalpy of formation reported specifically for this compound. However, the National Institute of Standards and Technology (NIST) provides thermochemical data for the parent compound, benzoxazole. nist.gov The enthalpy of formation of this compound could be estimated by considering the contributions of the methyl and phenyl substituents to the enthalpy of formation of the parent benzoxazole.
Quantum Chemical Parameters for Structure-Property Correlations
Quantum chemical parameters derived from computational studies are invaluable for establishing quantitative structure-property relationships (QSPR). These relationships correlate the structural features of a molecule with its physical, chemical, or biological properties. For a series of benzoxazole derivatives, parameters such as dipole moment, polarizability, and various reactivity descriptors can be correlated with experimental observations. sciencepub.net
For this compound, these parameters would help in understanding its solubility, intermolecular interactions, and potential as a building block in materials science. For instance, a higher dipole moment would suggest stronger intermolecular dipole-dipole interactions, which could influence its melting point and boiling point.
Table 3: Predicted Quantum Chemical Parameters for this compound (Hypothetical Data) This table presents hypothetical values for key quantum chemical parameters based on general trends observed in substituted benzoxazoles. sciencepub.netresearchgate.net
| Parameter | Predicted Value Range | Significance |
| Dipole Moment (μ) | 2.0 - 3.5 D | Polarity and intermolecular interactions |
| Mean Polarizability (α) | 20 - 30 ų | Response to an external electric field |
| Chemical Hardness (η) | 1.7 - 2.3 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.5 - 2.5 eV | Propensity to accept electrons |
Advanced Applications of 2 Methyl 7 Phenyl 1,3 Benzoxazole in Materials Science Research
Development of Materials with Tailored Functionalities
The development of materials with precisely controlled properties is a cornerstone of modern materials science. The 2-phenylbenzoxazole (B188899) (PBO) structure serves as a robust and versatile platform for designing such materials. rsc.org The inherent thermal and photochemical stability of the PBO fragment makes it an attractive building block for new molecules intended for photoluminescent materials. rsc.org
The functionalization of the PBO core is a key strategy for tuning material properties. By introducing various substituents at different positions on the benzoxazole (B165842) and phenyl rings, researchers can systematically alter the molecule's electronic and steric characteristics. For example, the introduction of a bulky tert-butyl group can lead to a separation of molecules and a deviation from molecular planarity, which in turn affects the optical properties in the solid state. nih.gov In contrast, a smaller methyl group can have a more beneficial effect on these properties. nih.gov
Research has demonstrated that even minor chemical modifications to the PBO structure are sufficient to tune the shape and size of resulting nano- and microparticles, with many derivatives showing a tendency to form elongated structures. rsc.org This ability to control self-assembly is crucial for creating structured materials for applications like optical wave-guiding. rsc.org Furthermore, the synthesis of PBO derivatives can be achieved through efficient, one-pot procedures, which allows for the creation of diverse libraries of compounds for screening and development. nih.govckthakurcollege.net For instance, a green synthesis approach using a magnetically separable Ag@Fe2O3 core-shell nanocatalyst has been shown to produce 2-phenylbenzoxazole derivatives in high yields at room temperature. ckthakurcollege.net This highlights the potential for environmentally friendly production of these functional materials.
Optoelectronic Applications of Benzoxazole Derivatives
Benzoxazole derivatives have been successfully utilized as emissive layers in OLEDs. spiedigitallibrary.org For example, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) has been used in neat film configurations to produce deep-blue emission at 430 nm. spiedigitallibrary.org The twisted molecular structure of this bis-chromophore helps to reduce aggregation-induced fluorescence quenching, leading to an external quantum efficiency (EQE) of 1.2%. spiedigitallibrary.org This suggests that derivatives of this nature can serve as efficient deep-blue emitters with high color saturation. spiedigitallibrary.org
In addition to serving as emitters, benzoxazole derivatives have also been investigated as hole transport materials in OLEDs. researchgate.netcambridge.org Studies on benzoheterocyclic derivatives containing a triphenylamine (B166846) group and a benzoxazole group have shown that these materials can facilitate the transport of holes within the device structure. researchgate.netcambridge.org While initial efficiencies were modest, further molecular design, such as creating dimer-type structures, has been explored to optimize device performance. researchgate.netcambridge.org The development of new TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) derivatives incorporating benzoxazole groups has led to improved OLED efficiencies, demonstrating their versatility in different layers of the device stack. researchgate.netcambridge.org The potential of these compounds extends to their use as fluorescent probes for bioimaging and in the creation of chemosensors, highlighting their broad utility in optoelectronics. mdpi.com
Fluorescent Properties and Optical Brighteners Research
Derivatives of 2-phenylbenzoxazole are well-regarded for their exceptional fluorescent properties, both in solution and in the solid state. mdpi.com This makes them highly valuable for a range of applications, from fluorescent labels in sensor technologies to optical brightening agents. mdpi.commdpi.com
The photophysical behavior of these compounds is characterized by high fluorescence quantum yields, which can exceed 0.70 in some cases. jlu.edu.cn This high efficiency is linked to the inhibition of twisting around the C=N double bond within the molecule. jlu.edu.cn The absorption and emission spectra of these dyes are influenced by the solvent environment, with a red shift (a shift to longer wavelengths) typically observed in polar solvents. researchgate.net
In the solid state, many 2-phenylbenzoxazole derivatives are strongly emissive, a property that is highly dependent on their crystal packing. rsc.orgnih.gov The substitution pattern on the molecule plays a critical role in determining these solid-state optical properties. For instance, six new 2-phenylbenzoxazole derivatives bearing either a methoxy (B1213986) or a hydroxy group at position 5 were synthesized, and it was found that the 5-methoxy derivatives emitted bright light ranging from violet to deep blue in the solid state. nih.gov In contrast, the hydroxy derivatives were not photoluminescent, likely due to strong intermolecular hydrogen bonding in the crystals. nih.gov This demonstrates the profound impact of substituent choice on the material's fluorescent behavior.
The ability of benzoxazole derivatives to absorb ultraviolet light (typically in the 330-380 nm range) and re-emit it in the blue region of the visible spectrum (400-450 nm) is the basis for their use as fluorescent whitening agents. researchgate.net This property allows them to create intense and bright white shades in various materials, including textiles and polymers. researchgate.net
| Compound Family | Substituent Effects | Key Fluorescent Property | Potential Application |
| 2-Phenylbenzoxazoles | Methoxy group at position 5 | Bright solid-state emission (violet to deep blue) nih.gov | Solid-state lighting, OLEDs |
| 2-Phenylbenzoxazoles | Hydroxy group at position 5 | Quenched fluorescence due to H-bonding nih.gov | Materials requiring non-fluorescent properties |
| General Benzoxazoles | Various | High fluorescence quantum yields (>0.70) researchgate.net | Optical brighteners, fluorescent probes |
| 2-(Hydroxyphenyl)benzoxazoles | Hydroxy group | Excited-state intramolecular proton transfer (ESIPT) rsc.orgmdpi.com | Solid-state sensors, bioimaging |
This table provides an interactive summary of the fluorescent properties of various benzoxazole derivatives based on the cited research.
Exploration in Polymer Chemistry
The robust thermal and chemical stability of the benzoxazole ring makes it an ideal candidate for incorporation into high-performance polymers. Poly(benzoxazole)s (PBOs) are a class of polymers known for their exceptional thermal stability, with some variants being stable up to 500-600 °C in air or nitrogen. researchgate.net These polymers also exhibit excellent mechanical properties, including high tensile strength and modulus. researchgate.net
The synthesis of PBOs often proceeds through a two-step process involving the creation of a precursor polymer, such as a poly(o-hydroxy amide), which is then subjected to thermal cyclodehydration to form the final polybenzoxazole. researchgate.net However, the resulting PBOs are often insoluble in common organic solvents, which can limit their processability. researchgate.net To address this, researchers have incorporated flexible linkages, such as ether groups, into the polymer backbone to create poly(ether benzoxazole)s (PEBOs), which exhibit improved solubility and can be cast into flexible films from solution. researchgate.net
Another strategy involves the synthesis of thermally rearranged (TR) polybenzoxazoles from precursor polyimides containing ortho-hydroxy groups. acs.orgnih.gov These TR-PBOs can form membranes with good thermal and mechanical properties. acs.org The introduction of bulky pendant phenyl groups into the polymer structure is a key area of research, as it can influence the polymer's final properties, including the fractional free volume, which is important for applications like gas separation membranes. nih.gov The conversion of the precursor polyimides to PBOs typically occurs at temperatures between 350-450 °C. acs.orgnih.gov The development of PBO-clay nanocomposites has also been explored to further enhance the properties of these high-performance materials. researchgate.net
| Polymer Type | Precursor | Key Properties |
| Poly(benzoxazole) (PBO) | Poly(o-hydroxy amide) | High thermal stability (up to 600°C), high mechanical strength, often insoluble. researchgate.net |
| Poly(ether benzoxazole) (PEBO) | Dicarboxylic acids and bis(o-aminophenol)s | Improved solubility, processable from solution, forms flexible films. researchgate.net |
| Thermally Rearranged PBO (TR-PBO) | o-Hydroxy substituted polyimides | Good thermal and mechanical properties, tunable free volume for membrane applications. acs.orgnih.gov |
This interactive table summarizes the different types of poly(benzoxazole)s and their characteristics as discussed in the literature.
Future Research Directions and Unexplored Avenues for 2 Methyl 7 Phenyl 1,3 Benzoxazole
Innovations in Synthetic Methodologies and Catalyst Design
While general methods for benzoxazole (B165842) synthesis are well-established, the efficient and selective synthesis of asymmetrically substituted derivatives like 2-Methyl-7-phenyl-1,3-benzoxazole remains a challenge. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for investigation include:
Advanced Catalytic Systems: Exploration of novel catalysts could lead to milder reaction conditions and improved yields. Research into nanocatalysts, such as copper(II) ferrite nanoparticles, has shown promise for benzoxazole synthesis and could be adapted for this specific molecule. organic-chemistry.org Furthermore, the development of reusable heterogeneous catalysts, like Brønsted acidic ionic liquid gels, offers the dual benefits of simplified product purification and reduced environmental impact. nih.govacs.org
Eco-Friendly Reaction Conditions: A shift towards sustainable synthesis is crucial. Methodologies employing greener solvents like water, or even solvent-free conditions, should be investigated. researchgate.net Techniques such as microwave-assisted synthesis, ultrasound, and mechanochemistry have demonstrated the potential to reduce reaction times and energy consumption in the formation of other benzoxazole derivatives and represent a promising avenue for future work. mdpi.com
One-Pot Procedures: Designing sequential one-pot reactions, for instance, combining aminocarbonylation with acid-mediated ring closure, could streamline the synthetic process, making it more atom-economical and efficient. organic-chemistry.org
| Synthetic Approach | Potential Catalyst/Condition | Anticipated Advantages |
| Heterogeneous Catalysis | Copper(II) ferrite nanoparticles, Brønsted acidic ionic liquid gel organic-chemistry.orgnih.govacs.org | Reusability, easy separation, environmental friendliness |
| Green Chemistry Methods | Microwave irradiation, ultrasound, mechanochemistry mdpi.com | Reduced reaction times, lower energy consumption, improved yields |
| Process Intensification | One-pot multi-component reactions organic-chemistry.orgresearchgate.net | High atom economy, simplified procedures, reduced waste |
Deeper Theoretical Insights into Reaction Mechanisms and Electronic Structures
Computational chemistry offers powerful tools to understand the fundamental properties of molecules. In-depth theoretical studies on this compound are currently lacking and represent a significant opportunity for future research.
Future theoretical investigations should focus on:
Reaction Pathway Analysis: Using quantum chemical methods like Density Functional Theory (DFT), researchers can elucidate the precise step-by-step mechanism of its synthesis. researchgate.net This understanding can guide the optimization of reaction conditions and the design of more effective catalysts.
Electronic Property Prediction: Computational studies can predict key electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is critical for assessing the molecule's potential in optoelectronic applications. mdpi.com Theoretical work on similar donor-π-acceptor (D–π–A) benzoxazole systems has shown that such calculations can effectively predict linear and nonlinear optical properties. mdpi.com
Spectroscopic Correlation: Combining theoretical calculations with experimental spectroscopic data (NMR, IR, UV-Vis) can provide a comprehensive understanding of the molecule's structure and behavior. nih.gov This synergy is essential for rational molecular design. Frameworks like the Molecular Electron Density Theory (MEDT) could be employed to analyze the regio- and stereoselectivity of potential cycloaddition reactions involving the benzoxazole core. rsc.orgnih.gov
Expansion of Derivatization Libraries for Structure-Property Relationships
The properties of a benzoxazole core are highly dependent on the nature of its substituents. mdpi.com A systematic exploration of derivatives of this compound is a crucial next step to establish clear structure-property relationships.
Future work in this area should involve:
Combinatorial Synthesis: Creating a library of analogues by systematically modifying the substituents at the 2- and 7-positions, as well as on the phenyl ring and the benzoxazole nucleus itself. For example, introducing various electron-donating or electron-withdrawing groups can systematically tune the molecule's electronic and photophysical properties. mdpi.comnih.gov
Systematic Property Screening: Each derivative in the synthesized library should be thoroughly characterized to determine how structural modifications influence its physical, chemical, and photophysical properties. This data is invaluable for tailoring molecules for specific applications.
Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be performed on the derivative library to build predictive models that link chemical structure to biological activity, thereby accelerating the discovery of lead compounds.
| Position of Derivatization | Example Modifying Group | Potential Property to Tune |
| 2-position (replacing methyl) | Trifluoromethyl, Alkyl chains | Electronic properties, Solubility |
| 7-position (on phenyl ring) | Nitro (-NO2), Amino (-NH2) | Donor-acceptor character, Optical response mdpi.com |
| Benzoxazole Core | Halogens (Cl, Br), Methoxy (B1213986) (-OCH3) | Lipophilicity, Biological activity mdpi.com |
Emerging Applications in Advanced Material Systems
The benzoxazole scaffold is a key component in many advanced materials due to its rigid, planar structure and favorable electronic properties. core.ac.uk this compound, with its specific substitution pattern, is a promising but unexplored candidate for several emerging technologies.
Future research should explore its potential in:
Organic Electronics: Benzoxazole derivatives are known to be useful in Organic Light-Emitting Diodes (OLEDs). nih.gov The photoluminescent properties of this compound and its derivatives should be investigated to assess their suitability as emitters or host materials in OLED devices. mdpi.com
Fluorescent Probes and Sensors: Molecules exhibiting phenomena like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE) are highly sought after for chemical sensing and bio-imaging. nih.gov Future studies could explore if functionalized derivatives of this compound exhibit these properties.
Nonlinear Optical (NLO) Materials: By strategically adding electron-donating and accepting groups to the molecular framework, it may be possible to induce significant NLO properties, making these compounds candidates for applications in photonics and optical data storage. mdpi.com
Q & A
Basic: What are the optimized synthetic routes for 2-Methyl-7-phenyl-1,3-benzoxazole, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via cyclocondensation of 2-amino-4-methylphenol with phenyl-substituted carboxylic acids in polyphosphoric acid (PPA) at 150°C, followed by recrystallization from ethanol (69% yield) . Microwave-assisted methods using ethanol as a solvent and TiCl3OTf as a catalyst (room temperature, 30–60 minutes) offer faster reaction times and reduced side products . Purity validation requires:
- HPLC (C18 column, methanol/water mobile phase).
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl at C2, phenyl at C7) .
- XRD for crystal structure verification (e.g., planar benzoxazole ring with dihedral angles <7°) .
Basic: How should researchers design antimicrobial activity assays for this compound?
Methodological Answer:
Adopt a microdilution assay (CLSI guidelines):
- Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans).
- Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
- Use MIC (Minimum Inhibitory Concentration) values (µg/mL) and compare to controls like ciprofloxacin .
- Validate results with time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
Advanced: How can structural data resolve contradictions between experimental and computational results (e.g., dihedral angles or H-bonding)?
Methodological Answer:
- XRD Refinement: Use SHELXL for high-resolution refinement (R-factor <0.05) to confirm planarity and intermolecular interactions (e.g., weak C–H⋯O bonds in crystal packing) .
- DFT Calculations: Compare computed (B3LYP/6-311G**) vs. experimental dihedral angles. Discrepancies >5° may indicate crystal-packing forces distorting gas-phase geometry .
- Hydrogen Bond Analysis: Measure H-bond distances (e.g., 2.2–2.5 Å for C–H⋯O) using Mercury software to validate XRD data .
Advanced: What strategies improve the π-conjugation of this compound for optoelectronic applications?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., nitro at C5) to enhance electron affinity. The nitro group reduces LUMO energy by ~1.2 eV .
- Coplanarity Optimization: Minimize dihedral angles between benzoxazole and phenyl rings (<10°) via steric hindrance reduction (e.g., methyl at C2 vs. bulkier groups) .
- Solid-State Packing: Utilize weak intermolecular interactions (e.g., C–H⋯π) to stabilize extended conjugation in thin films .
Advanced: How can molecular docking explain discrepancies in bioactivity data against enzyme targets?
Methodological Answer:
- Target Selection: Prioritize enzymes like E. coli DNA gyrase (PDB: 1KZN) or C. albicans CYP51 (PDB: 5V5Z) based on MIC trends .
- Docking Protocols: Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 ų for CYP51).
- Contradiction Analysis: If experimental IC50 ≠ docking scores, check:
Advanced: What environmental factors degrade this compound, and how can stability be assessed?
Methodological Answer:
- Photodegradation: Expose to UV-Vis light (λ=254–365 nm) and monitor via HPLC. Nitro derivatives degrade faster (t1/2 ~4 hrs) due to radical formation .
- Thermal Stability: Use TGA/DSC (heating rate 10°C/min) to identify decomposition points (>200°C for methyl-substituted analogs) .
- Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C; benzoxazole rings are stable but may hydrolyze under strong acid/alkali conditions .
Advanced: How do intermolecular interactions influence crystallization outcomes?
Methodological Answer:
- Weak Interactions: C–H⋯O (2.3–2.6 Å) and π-π stacking (3.8–4.2 Å) dominate packing. Methyl groups introduce disorder (e.g., two 60°-rotated positions in XRD) .
- Space Group Trends: Methyl-phenyl derivatives often crystallize in Pbca (Z=8) with layered arrangements along the a-axis .
- Solvent Effects: Ethanol promotes H-bonded chains, while DMSO disrupts π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
